molecular formula C18H19NO4 B13923431 [4-(2-Cbz-aminoEthyl)phenyl]aceticacid

[4-(2-Cbz-aminoEthyl)phenyl]aceticacid

Cat. No.: B13923431
M. Wt: 313.3 g/mol
InChI Key: WHIFKDHRRQLKIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(2-aminoethyl)phenylacetic acid with benzyl chloroformate (Cbz-Cl) in the presence of a base such as triethylamine . The reaction is carried out under mild conditions to ensure the selective protection of the amino group.

Industrial Production Methods: Industrial production of [4-(2-Cbz-aminoEthyl)phenyl]acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetic acid moiety, leading to the formation of .

    Reduction: Reduction reactions can target the Cbz group, leading to the removal of the protecting group and the formation of the free amine.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic substitution can introduce various functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of derivatives.

    Reduction: Formation of .

    Substitution: Introduction of various substituents such as or on the aromatic ring.

Comparison with Similar Compounds

    [4-(2-Boc-aminoEthyl)phenyl]acetic acid: Similar structure but with a protecting group instead of Cbz.

    [4-(2-Fmoc-aminoEthyl)phenyl]acetic acid: Contains an protecting group.

    [4-(2-Ac-aminoEthyl)phenyl]acetic acid: Features an protecting group.

Uniqueness:

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

2-[4-(2-amino-3-oxo-3-phenylmethoxypropyl)phenyl]acetic acid

InChI

InChI=1S/C18H19NO4/c19-16(18(22)23-12-15-4-2-1-3-5-15)10-13-6-8-14(9-7-13)11-17(20)21/h1-9,16H,10-12,19H2,(H,20,21)

InChI Key

WHIFKDHRRQLKIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CC2=CC=C(C=C2)CC(=O)O)N

Origin of Product

United States

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